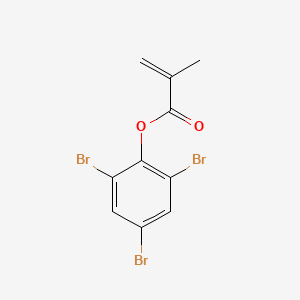

2,4,6-Tribromophenyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYWJKBZHDIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191160 | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37721-71-4 | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037721714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4,6-Tribromophenyl Methacrylate (TBPMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromophenyl methacrylate (TBPMA) is a brominated aromatic methacrylate monomer of significant interest in the field of polymer science. Its unique chemical structure, characterized by a tribrominated phenyl ring attached to a methacrylate functional group, imparts valuable properties to polymers, most notably enhanced flame retardancy and a high refractive index. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of TBPMA, with a focus on providing practical insights for researchers and professionals in materials science and related fields. While primarily used in materials science, the principles of polymer modification and the use of functional monomers can have relevance in the development of advanced drug delivery systems and medical devices, where polymer properties are critical.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of TBPMA is essential for its effective use in research and development.

Identification and Structure

-

IUPAC Name: (2,4,6-tribromophenyl) 2-methylprop-2-enoate[1][2]

-

Synonyms: 2,4,6-Tribromophenyl 2-methylacrylate, Methacrylic Acid 2,4,6-Tribromophenyl Ester[1][3]

The molecular structure of TBPMA features a methacrylate group, which allows for polymerization, and a phenyl ring substituted with three bromine atoms. The high bromine content is a key contributor to its flame-retardant properties.

Physical Properties

TBPMA is a white to off-white crystalline solid at room temperature.[1] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 66-70 °C | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [1][3] |

| Solubility | Soluble in Methanol | [] |

Further research into its solubility in a broader range of common laboratory solvents such as acetone, tetrahydrofuran (THF), and dichloromethane would be beneficial for its application in various polymerization techniques.

Synthesis of this compound

The synthesis of TBPMA typically involves the esterification of 2,4,6-tribromophenol with methacryloyl chloride or methacrylic anhydride. A general laboratory-scale synthesis protocol is outlined below.

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction where the hydroxyl group of 2,4,6-tribromophenol attacks the carbonyl carbon of the methacryloyl chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl and drive the reaction to completion.

Caption: General synthesis scheme for this compound.

Experimental Protocol

Materials:

-

2,4,6-Tribromophenol

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 2,4,6-tribromophenol in anhydrous THF.

-

Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude TBPMA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Note: This is a generalized protocol. The specific molar ratios of reactants, reaction times, and purification methods may need to be optimized for best results.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TBPMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons on the tribrominated ring. The methacrylate group will exhibit characteristic signals for the vinyl protons (two singlets or a multiplet) and the methyl protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinyl carbons, the aromatic carbons (with and without bromine substitution), and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TBPMA will exhibit characteristic absorption bands for its functional groups. While an experimental spectrum for TBPMA is not provided, data for the closely related 2,4,6-tribromophenyl acrylate is available and can be used for general comparison.[6]

Expected Characteristic FTIR Peaks for TBPMA:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | =C-H stretch (vinyl) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1735 | C=O stretch (ester) |

| ~1635 | C=C stretch (vinyl) |

| ~1450 | C-H bend (methyl) |

| ~1200-1000 | C-O stretch (ester) |

| ~850-750 | C-H out-of-plane bend (aromatic) |

| ~600-500 | C-Br stretch |

Polymerization and Applications

TBPMA is primarily used as a comonomer in free-radical polymerization to incorporate its desirable properties into a polymer matrix.

Polymerization

TBPMA can be copolymerized with a variety of other vinyl monomers, such as styrene, methyl methacrylate, and acrylates, using standard free-radical polymerization techniques initiated by thermal or photoinitiators. The reactivity of the methacrylate group allows for its incorporation into polymer chains.

Caption: General workflow for the polymerization of TBPMA.

Key Applications

The incorporation of TBPMA into polymers leads to materials with enhanced properties, making them suitable for a range of specialized applications.

The presence of the electron-rich bromine atoms and the aromatic ring in TBPMA contributes to a high refractive index. Polymers incorporating TBPMA can exhibit increased refractive indices, making them suitable for optical applications such as high-performance lenses, optical fibers, and coatings. For instance, polymers containing brominated acrylate monomers can achieve a refractive index of approximately 1.60.[9] The ability to precisely tune the refractive index of a polymer by copolymerization with monomers like TBPMA is of great interest in the design of advanced optical materials.

Safety and Handling

TBPMA should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: According to available safety data, TBPMA is classified as harmful if swallowed (H302), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[2]

-

Precautionary Statements: Standard safe handling procedures should be followed, including wearing personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion and contact with skin and eyes.[1] Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a valuable functional monomer for the development of advanced polymers with enhanced flame retardancy and high refractive indices. Its reactive nature allows for its permanent incorporation into polymer backbones, offering a durable and non-leaching solution for property modification. For researchers and professionals, a clear understanding of its synthesis, characterization, and polymerization behavior is key to unlocking its full potential in the design of next-generation materials for a wide array of applications, from electronics and optics to potentially specialized biomedical devices where material properties are paramount. Further research to quantify its effects on polymer properties and to explore its utility in emerging fields is warranted.

References

- 1. This compound | 37721-71-4 [sigmaaldrich.com]

- 2. This compound | C10H7Br3O2 | CID 3084670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 37721-71-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 6. 2,4,6-Tribromophenyl acrylate | C9H5Br3O2 | CID 77343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. specialchem.com [specialchem.com]

- 9. polysciences.com [polysciences.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Tribromophenyl Methacrylate from 2,4,6-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tribromophenyl methacrylate, a valuable monomer in the development of flame-retardant and high refractive index polymers.[1][2][3] The document delves into the core chemical principles, offers detailed, field-tested experimental protocols, and outlines robust analytical techniques for product characterization. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to not only replicate the synthesis but also to adapt and optimize it for their specific applications.

Introduction: The Significance of this compound

This compound (TBPMA) is a brominated aromatic methacrylate monomer of significant interest in materials science. Its molecular structure, featuring a tribrominated phenyl ring attached to a methacrylate group, imparts unique and desirable properties to the polymers derived from it. The high bromine content contributes to excellent flame retardancy, a critical attribute for materials used in electronics, construction, and textiles.[2][4] Furthermore, the aromatic nature of the molecule enhances the refractive index of the resulting polymers, making them suitable for optical applications.[3]

The synthesis of TBPMA from its precursor, 2,4,6-tribromophenol (TBP), is a cornerstone for accessing these advanced materials. TBP itself is a well-established intermediate, often used in the production of fungicides and other flame retardants.[5] This guide will focus on the efficient conversion of TBP to TBPMA, a critical step for researchers and developers in the field of specialty polymers.

Reaction Mechanism and Core Principles

The most common and efficient method for the synthesis of this compound from 2,4,6-tribromophenol is through an esterification reaction . This typically involves the reaction of the hydroxyl group of 2,4,6-tribromophenol with a methacrylic acid derivative, most commonly methacryloyl chloride.

The underlying mechanism is a nucleophilic acyl substitution . The phenolic oxygen of 2,4,6-tribromophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves two primary purposes:

-

Deprotonation of the Phenol: The base deprotonates the weakly acidic hydroxyl group of the 2,4,6-tribromophenol, forming a more potent nucleophile, the phenoxide ion. This significantly accelerates the rate of the reaction.

-

Scavenging of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting materials or the product and driving the reaction to completion.

Diagram: Reaction Mechanism

References

An In-Depth Technical Guide to the Physical Properties of 2,4,6-Tribromophenyl Methacrylate (TBPMA) Monomer

Introduction

2,4,6-Tribromophenyl methacrylate (TBPMA) is a brominated aromatic methacrylate monomer of significant interest in materials science. Its structure, characterized by a methacrylate functional group attached to a heavily brominated phenyl ring, imparts unique and valuable properties to the polymers derived from it. The high bromine content is a primary contributor to two key characteristics: a high refractive index and inherent flame retardancy.[1][2] These attributes make TBPMA and its corresponding polymers highly sought after for advanced optical applications, such as high-performance lenses, optical films for displays, and telecommunication components, as well as in the formulation of fire-resistant materials.[3][4][5]

This technical guide provides a comprehensive overview of the core physical properties of the TBPMA monomer. It is designed to equip researchers and professionals with the foundational data and experimental insights necessary for its effective application and characterization.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical identifiers for TBPMA are summarized below. This data is critical for molecular weight calculations, reaction stoichiometry, and material handling.

| Property | Value | Source(s) |

| IUPAC Name | (2,4,6-tribromophenyl) 2-methylprop-2-enoate | [6] |

| Synonyms | Methacrylic Acid 2,4,6-Tribromophenyl Ester | |

| CAS Number | 37721-71-4 | [6] |

| Molecular Formula | C₁₀H₇Br₃O₂ | [6] |

| Molecular Weight | 398.87 g/mol | [6] |

| Appearance | White to light yellow/orange crystalline powder | |

| Melting Point | 66.0 to 70.0 °C | |

| Boiling Point | Data not available in cited literature | |

| Density | Data not available in cited literature |

Molecular Structure and Identity

TBPMA's structure consists of a methacrylate group ester-linked to a 2,4,6-tribromophenol. The IUPAC name is (2,4,6-tribromophenyl) 2-methylprop-2-enoate.[6] This structure is fundamental to its reactivity and function. The methacrylate portion provides a polymerizable vinyl group, enabling its incorporation into polymer chains via free-radical polymerization.[7] The tribromophenyl group is highly electron-rich and bulky, which influences the monomer's solubility, thermal properties, and, most importantly, the optical properties of the resulting polymer.

Thermal Properties

The melting point of TBPMA is reported to be in the range of 66.0 to 70.0 °C. As a crystalline solid at room temperature, this melting range is a key parameter for storage and processing. For applications involving melt processing or polymerization at elevated temperatures, knowledge of the melting point is essential to ensure the monomer is in the correct physical state. The purity of the monomer can also be assessed by its melting point; impurities typically broaden and depress the melting range.[8]

Optical Properties: The High Refractive Index

A primary driver for the use of TBPMA is the high refractive index (RI) of its corresponding polymers. While the specific RI of the monomer is not detailed in the available literature, polymers derived from brominated monomers like 2,4,6-Tribromophenyl acrylate (the acrylate analogue) are known to exhibit a high refractive index of approximately 1.60.[1] The high RI is a direct consequence of the high molar refractivity of bromine atoms. By incorporating a significant mass fraction of bromine, the polymer becomes more polarizable, which in turn increases its refractive index.[9] This property is critical for applications that require the efficient bending of light, such as in advanced lenses, anti-reflective coatings, and optical fibers.[3][4][10]

Solubility

While specific quantitative solubility data is sparse, TBPMA, like other methacrylate monomers, is expected to be soluble in a range of common organic solvents such as tetrahydrofuran (THF), acetone, chloroform, and toluene.[11] Its crystalline and aromatic nature suggests it has low solubility in water and non-polar aliphatic solvents like hexane.[12] Proper solvent selection is crucial for homogeneous polymerization reactions and for casting thin films.

Section 2: Spectroscopic Characterization

Structural confirmation of the TBPMA monomer is typically achieved through standard spectroscopic techniques. The following sections describe the expected spectral features, providing a baseline for researchers to verify the identity and purity of their material.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum of TBPMA is expected to show distinct signals corresponding to the methacrylate and aromatic protons.

-

Aromatic Protons: The two protons on the tribromophenyl ring are chemically equivalent and should appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The high degree of bromination will influence the exact chemical shift.

-

Vinyl Protons: The two geminal protons on the methacrylate C=C double bond are inequivalent and will appear as two distinct signals, likely singlets or narrow multiplets, in the vinyl region (δ 5.5-6.5 ppm).

-

Methyl Protons: The methyl group attached to the double bond will appear as a singlet in the aliphatic region (δ 1.9-2.1 ppm).

-

-

¹³C NMR: The carbon NMR spectrum provides complementary information.

-

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic resonance in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The three carbons bonded to bromine will be significantly shifted compared to the other three carbons of the phenyl ring.

-

Olefinic Carbons: The two carbons of the C=C double bond will appear in the range of δ 120-140 ppm.

-

Methyl Carbon: The methyl carbon will resonate in the aliphatic region (δ 18-25 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the TBPMA molecule.[13]

-

C=O Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the ester carbonyl stretch.[13]

-

C=C Stretch: A medium intensity band around 1636 cm⁻¹ corresponds to the stretching of the methacrylate carbon-carbon double bond.[14]

-

C-O Stretches: Strong bands associated with the C-C-O and O-C-C stretching of the ester group will appear in the fingerprint region, typically between 1100-1300 cm⁻¹ .[13]

-

Aromatic C-H and C=C: Signals corresponding to aromatic C-H stretching may be observed just above 3000 cm⁻¹, while aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Vibrations corresponding to the carbon-bromine bonds will be found at lower wavenumbers, typically below 700 cm⁻¹.

Section 3: Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure thermal transitions, such as melting point and glass transition temperature.[15] It provides more accurate and reproducible data than traditional melting point apparatus.

Principle of the Experiment

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[15] When the TBPMA sample melts, it undergoes an endothermic phase transition, requiring more energy to maintain its temperature increase at the same rate as the reference. This absorption of heat is detected as a peak on the DSC thermogram, the onset and peak of which define the melting point.[8][16]

Methodology

-

Instrument Calibration: Before analysis, ensure the DSC instrument's temperature and enthalpy are calibrated using a certified reference standard, such as high-purity Indium.[17] This is a critical step for data trustworthiness.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of TBPMA powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any sublimation during heating.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.[17]

-

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 100 °C).[18]

-

Cooling/Second Heat (Optional): A cooling and second heating cycle can be performed to investigate crystallization behavior and confirm the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature (the extrapolated beginning of the melting peak) and the peak temperature (the point of maximum heat flow). The onset temperature is often reported as the melting point for pure crystalline materials.

-

Workflow Diagram

Section 4: Safety and Handling

TBPMA is a chemical that requires careful handling to minimize risk. Users should always consult the full Safety Data Sheet (SDS) before use.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

| Eye Irritation | H319 | Causes serious eye irritation | [6] |

| Aquatic Hazard (Long-term) | H413 | May cause long lasting harmful effects to aquatic life | [6] |

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[21] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[22] Recommended storage temperature is 2-8°C. As with other acrylate monomers, it is often stabilized with an inhibitor (like MEHQ) which requires the presence of dissolved oxygen to be effective, so storage under air rather than an inert atmosphere is typically recommended.[19][23]

-

Polymerization Hazard: Methacrylate monomers can undergo spontaneous and violent polymerization if not properly inhibited or if exposed to high temperatures or contaminants.[23]

References

- 1. specialchem.com [specialchem.com]

- 2. polysciences.com [polysciences.com]

- 3. dakenchem.com [dakenchem.com]

- 4. US20080200582A1 - High refractive index monomers, compositions and uses thereof - Google Patents [patents.google.com]

- 5. radtech.org [radtech.org]

- 6. This compound | C10H7Br3O2 | CID 3084670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ismar.org [ismar.org]

- 8. youtube.com [youtube.com]

- 9. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 18. Differential scanning calorimetry [cureffi.org]

- 19. nbinno.com [nbinno.com]

- 20. petrochemistry.eu [petrochemistry.eu]

- 21. newstetic.com [newstetic.com]

- 22. Mia Secret Store [miasecretstore.com]

- 23. gantrade.com [gantrade.com]

An In-Depth Technical Guide to 2,4,6-Tribromophenyl Methacrylate (CAS: 37721-71-4): Synthesis, Polymerization, and Applications

This guide provides a comprehensive technical overview of 2,4,6-tribromophenyl methacrylate (TBPMA), a specialty monomer pivotal for the development of advanced polymers with inherent flame retardancy and high refractive indices. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis of the monomer, its polymerization characteristics, and the functional properties of the resulting polymers. We will explore the underlying chemical principles and provide actionable experimental protocols to facilitate its application in a laboratory setting.

Introduction: The Strategic Importance of Brominated Methacrylates

In the landscape of advanced materials, monomers that impart specific functionalities to polymers are of paramount importance. This compound (TBPMA) is a prime example of such a monomer. Its molecular architecture, featuring a methacrylate group amenable to polymerization and a heavily brominated aromatic ring, pre-engineers the final polymer for high performance in demanding environments.

The strategic incorporation of bromine atoms (possessing a high atomic weight) into the polymer backbone is a well-established method for enhancing flame retardancy.[1][2] During combustion, the bromine atoms act as radical scavengers, interrupting the exothermic processes of fire propagation in both the gas and condensed phases. Furthermore, the high electron density of the tribrominated phenyl ring significantly increases the molar refractivity of the resulting polymer, making TBPMA a valuable component for materials requiring a high refractive index (n), such as those used in advanced optical systems.[3]

This guide will serve as a technical resource, providing not only the fundamental properties of TBPMA but also detailed methodologies for its synthesis and polymerization, enabling researchers to harness its potential for creating next-generation materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's fundamental properties is the cornerstone of successful application and polymer development.

| Property | Value | Source(s) |

| CAS Number | 37721-71-4 | [4] |

| Molecular Formula | C₁₀H₇Br₃O₂ | [4] |

| Molecular Weight | 398.87 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 66-68 °C | [4] |

| IUPAC Name | (2,4,6-tribromophenyl) 2-methylprop-2-enoate |

Monomer Synthesis: An Experimental Protocol

The synthesis of TBPMA is typically achieved through the esterification of 2,4,6-tribromophenol with methacryloyl chloride. The Schotten-Baumann reaction, which employs a base to neutralize the HCl byproduct, is a robust and widely applicable method for this transformation.[2][5][6][7] The causality behind this choice lies in its efficiency and ability to proceed under mild conditions, preventing premature polymerization of the methacrylate monomer.

Synthesis Workflow

Step-by-Step Synthesis Protocol

Materials:

-

2,4,6-Tribromophenol

-

Methacryloyl chloride

-

Triethylamine (or other suitable base like pyridine)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ethanol or Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-tribromophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. The formation of triethylamine hydrochloride precipitate will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a crystalline solid.

Polymerization of TBPMA

TBPMA can be readily polymerized via free-radical polymerization, a versatile and widely used method for vinyl monomers.[8] The choice of polymerization technique (bulk, solution, or emulsion) will depend on the desired polymer properties and application. For laboratory-scale synthesis aimed at material property evaluation, solution polymerization offers excellent control over viscosity and heat dissipation.

Free-Radical Polymerization Mechanism

Experimental Protocol: Solution Polymerization

Materials:

-

This compound (TBPMA) monomer

-

2,2'-Azobisisobutyronitrile (AIBN) as the initiator

-

Anhydrous toluene or 1,4-dioxane as the solvent

-

Methanol (for precipitation)

Procedure:

-

Preparation: In a Schlenk flask, dissolve TBPMA (e.g., 5 g) and AIBN (typically 0.1-1.0 mol% with respect to the monomer) in the chosen anhydrous solvent (e.g., 10 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Isolation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as methanol, under vigorous stirring.

-

Purification and Drying: Collect the precipitated poly(this compound) (PTBPMA) by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization of Monomer and Polymer

Rigorous characterization is essential to confirm the chemical identity and purity of the synthesized materials.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

TBPMA Monomer: The FTIR spectrum will show characteristic peaks for the methacrylate group, including the C=O stretch (~1720-1740 cm⁻¹), the vinylic C=C stretch (~1635 cm⁻¹), and C-O stretching vibrations (~1150-1250 cm⁻¹). The tribromophenyl group will exhibit aromatic C=C stretching (~1400-1500 cm⁻¹) and C-Br stretching vibrations at lower wavenumbers.

-

PTBPMA Polymer: Upon polymerization, the vinylic C=C stretching peak at ~1635 cm⁻¹ will disappear or significantly diminish, which is the primary indicator of successful polymerization. The strong C=O ester peak will remain.[9][10][11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (TBPMA Monomer): Expected signals include two singlets for the vinylic protons (~5.5-6.5 ppm), a singlet for the aromatic protons of the tribrominated ring, and a singlet for the methyl protons (~2.0 ppm).

-

¹³C NMR (TBPMA Monomer): Key signals will correspond to the carbonyl carbon (~165 ppm), the vinylic carbons (~125-136 ppm), the carbons of the aromatic ring (with C-Br carbons appearing at characteristic shifts), and the methyl carbon (~18 ppm).

-

NMR of PTBPMA Polymer: The sharp vinylic proton and carbon signals will be absent. The spectrum will be characterized by broad signals corresponding to the polymer backbone and the pendant tribromophenyl groups. The appearance of broad aliphatic signals for the polymer backbone is a definitive sign of polymerization.[12]

-

Thermal Analysis

The thermal properties of PTBPMA are critical for its application as a flame retardant. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the key techniques for this evaluation.[13][14][15]

-

Differential Scanning Calorimetry (DSC): DSC analysis will determine the glass transition temperature (Tg) of the polymer. The high steric hindrance from the bulky tribromophenyl group is expected to result in a relatively high Tg, indicating good dimensional stability at elevated temperatures.

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of the polymer as a function of temperature, providing insight into its thermal stability and degradation profile. For a brominated polymer like PTBPMA, decomposition is expected to occur at elevated temperatures, releasing bromine-containing species that contribute to its flame-retardant action.[16][17] The onset of decomposition and the char yield at high temperatures are important parameters to quantify its thermal stability.

Key Properties and Applications

The unique chemical structure of TBPMA translates into valuable properties for its corresponding polymers, opening doors to several high-performance applications.

Flame Retardancy

As a reactive flame retardant, TBPMA is chemically incorporated into the polymer backbone. This prevents leaching, a common issue with additive flame retardants, ensuring permanent fire resistance and improved environmental safety. The high bromine content of PTBPMA makes it an effective flame retardant. Its performance can be quantified using standard tests:

-

Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration required to sustain combustion. A higher LOI value indicates better flame retardancy.[18][19]

-

UL-94 Vertical Burn Test: This test classifies the self-extinguishing properties of a material. A V-0 rating is typically desired for high-performance applications in electronics and construction.[13][20]

High Refractive Index

Polymers containing heavy atoms like bromine and aromatic structures tend to have a high refractive index.[3][21] PTBPMA is expected to exhibit a high refractive index (n > 1.60), making it a candidate for applications in optical materials, such as:

-

Advanced lenses and optical components

-

Encapsulants for LEDs and image sensors

-

Coatings for optical fibers and waveguides

Copolymerization for Property Tuning

To balance properties and cost, TBPMA can be copolymerized with other common monomers like methyl methacrylate (MMA) or styrene.[22][23][24] This allows for the precise tuning of the final material's properties, such as:

-

Flame Retardancy vs. Mechanical Properties: By adjusting the TBPMA content in a copolymer, a desired level of flame retardancy can be achieved while maintaining or enhancing the mechanical properties imparted by the comonomer.

-

Optical Properties: Copolymerization can be used to fine-tune the refractive index and Abbe number of the resulting material for specific optical applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key hazards include:

-

Harmful if swallowed.

-

Causes serious eye irritation.

-

May cause skin irritation.

-

May cause long-lasting harmful effects to aquatic life.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functional monomer that serves as a valuable building block for advanced polymers. Its inherent flame-retardant properties and its ability to produce high refractive index materials make it suitable for a range of demanding applications in electronics, optics, and construction materials. The synthetic and polymerization protocols detailed in this guide provide a practical framework for researchers to explore the full potential of this versatile monomer. Through careful characterization and strategic copolymerization, the properties of TBPMA-based polymers can be tailored to meet the specific requirements of next-generation technologies.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. researchgate.net [researchgate.net]

- 12. ismar.org [ismar.org]

- 13. Combustion (Fire) Tests for Plastics | UL [ul.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. jetir.org [jetir.org]

- 19. researchgate.net [researchgate.net]

- 20. specialchem.com [specialchem.com]

- 21. Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4-1.6 μm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atlantis-press.com [atlantis-press.com]

- 23. researchgate.net [researchgate.net]

- 24. fujc.pp.ua [fujc.pp.ua]

1H NMR and 13C NMR spectral data of 2,4,6-Tribromophenyl methacrylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,6-Tribromophenyl Methacrylate

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound (TBPMA). As a critical monomer in the synthesis of specialty polymers, particularly those requiring flame retardant properties, unambiguous structural confirmation of TBPMA is paramount.[1] This document serves as a key resource for researchers, analytical scientists, and quality control professionals. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, present the data in a clear, tabular format, and provide a validated experimental protocol for data acquisition. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS RN: 37721-71-4) is an aromatic ester of methacrylic acid.[2] Its molecular structure, characterized by a methacrylate functional group and a heavily brominated phenyl ring, imparts desirable properties to polymers, including enhanced thermal stability and flame retardancy.[1] The precise arrangement of the three bromine atoms on the phenyl ring is crucial for its function.

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for unequivocal confirmation of molecular structure, identification of isomers, and quantification of impurities.[3] This guide provides a predictive framework for the NMR analysis of TBPMA, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. The key structural features are the methacrylate group (containing the ester, vinyl, and methyl moieties) and the symmetrically substituted tribromophenyl ring.

References

Solubility of 2,4,6-Tribromophenyl methacrylate in common solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromophenyl Methacrylate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound (TBPMA), a compound of significant interest in materials science and specialized polymer chemistry. As a brominated flame retardant monomer, understanding its solubility is critical for its polymerization, processing, and incorporation into various matrices. This document will delve into the theoretical underpinnings of TBPMA's solubility, present available data, and offer a detailed protocol for its empirical determination.

Introduction to this compound (TBPMA)

This compound is a reactive monomer utilized to impart flame retardant properties to polymers. Its molecular structure, characterized by a bulky, electron-rich tribromophenyl group attached to a polymerizable methacrylate moiety, governs its physical and chemical properties, including its solubility. The high bromine content (approximately 60% by weight) is key to its efficacy as a flame retardant. However, the large, hydrophobic aromatic ring significantly influences its interaction with various solvents.

Theoretical Framework for TBPMA Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This is governed by the intermolecular forces between the solute and solvent molecules. For TBPMA, the key structural features influencing its solubility are:

-

The Tribromophenyl Group: This large, nonpolar, and highly polarizable group dominates the molecule's character, favoring interactions with nonpolar and weakly polar solvents through London dispersion forces.

-

The Methacrylate Group: The ester functionality introduces a degree of polarity, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents, although this effect is largely overshadowed by the bulky aromatic ring.

Therefore, TBPMA is expected to exhibit higher solubility in nonpolar or moderately polar aprotic solvents and limited solubility in highly polar, protic solvents like water.

Qualitative Solubility of this compound

While extensive quantitative solubility data for TBPMA is not widely published in the public domain, a qualitative understanding can be gleaned from safety data sheets and analogous compounds. The following table summarizes the expected and observed solubility of TBPMA in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Halogenated | Dichloromethane | Soluble | Similar polarity and high capacity for dispersion forces. |

| Aromatic | Toluene | Soluble | "Like dissolves like" principle; both are aromatic and nonpolar. |

| Ketones | Acetone | Soluble | Moderately polar aprotic solvent capable of dissolving both polar and nonpolar compounds. |

| Ethers | Tetrahydrofuran (THF) | Soluble | Aprotic ether with moderate polarity. |

| Esters | Ethyl Acetate | Soluble | Similar ester functionality and moderate polarity. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The polar, protic nature of alcohols has less affinity for the large nonpolar aromatic ring. |

| Water | Water | Insoluble | As per its Safety Data Sheet, TBPMA is insoluble in water due to its predominantly nonpolar character. |

| Nonpolar Alkanes | Hexane | Sparingly Soluble | While nonpolar, the large size and specific interactions of TBPMA may limit high solubility in alkanes. |

Experimental Protocol for Determining TBPMA Solubility

The following protocol outlines a reliable method for quantitatively determining the solubility of TBPMA in a given solvent at a specific temperature. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of TBPMA is depicted in the diagram below.

Caption: Experimental workflow for determining the solubility of TBPMA.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of TBPMA to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Quantitatively dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of TBPMA of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of TBPMA in that solvent at the specified temperature.

-

Safety and Handling Considerations

When working with this compound and various organic solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for TBPMA and the specific solvents being used for detailed handling and disposal information.

Conclusion

The solubility of this compound is a critical parameter for its effective use in polymer synthesis and material formulation. While detailed quantitative data is sparse in publicly available literature, a strong theoretical understanding of its molecular structure allows for accurate predictions of its solubility behavior. It is expected to be soluble in nonpolar and moderately polar aprotic solvents and insoluble in water. For precise applications, the experimental protocol provided in this guide offers a robust method for determining its solubility in specific solvents of interest.

Discovery and history of brominated methacrylate monomers

An In-Depth Technical Guide to the Discovery and History of Brominated Methacrylate Monomers

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and core methodologies associated with brominated methacrylate monomers. Designed for researchers, scientists, and professionals in drug development, this document traces the origins of these unique chemical entities from the foundational principles of methacrylate chemistry to their development as critical components in modern materials. We will delve into the primary drivers for their synthesis, most notably the demand for effective flame retardants, and explore their evolution and application in high-performance polymers, optical materials, and biomedical devices. This guide offers detailed synthesis protocols, discusses polymerization behaviors, and examines the structure-property relationships that make these monomers a vital tool in advanced materials science.

The Genesis of an Idea: Precursors in Polymer Chemistry

To understand the advent of brominated methacrylate monomers, one must first appreciate the timeline of their parent chemistry. The story begins not with bromine, but with the acrylate functional group itself.

-

1843: Acrylic acid is first synthesized, marking the birth of a new class of organic compounds.[1]

-

1865: Methacrylic acid, the direct precursor to the methacrylate esters, is formulated.[1]

-

Early 1930s: A pivotal moment arrives with the independent discovery and industrialization of poly(methyl methacrylate) (PMMA) by chemists at Imperial Chemical Industries (ICI) in the UK and Röhm and Haas in Germany.[1] Marketed as Perspex and Plexiglas, this transparent, durable thermoplastic demonstrated the immense potential of methacrylate polymers.

This pioneering work on PMMA set the stage for chemists to begin modifying the methacrylate monomer to impart new and desirable properties into the resulting polymer. The inherent versatility of the ester group offered a convenient handle for chemical modification, opening a new frontier in polymer design.

The Impetus for Innovation: The Rise of Flame Retardants

The mid-20th century saw a dramatic increase in the use of synthetic polymers in construction, electronics, and consumer goods. While these materials offered unprecedented advantages in cost and performance, their flammability posed a significant safety hazard. This created an urgent need for effective flame retardants.

The development of flame retardant technology can be broadly outlined as follows:

-

1930s-1940s: Early systems using chlorinated paraffins combined with antimony oxide are developed.[2]

-

1950s: Hooker Chemical Company pioneers the use of a reactive flame-retardant monomer, chlorendic acid, to create flame-retardant unsaturated polyesters. This marked a critical shift from simply mixing additives into a polymer (additive flame retardants) to building the flame-retardant moiety directly into the polymer backbone (reactive flame retardants).[3]

-

1960s: The focus intensifies on bromine-based compounds, which prove to be highly efficient flame retardants, particularly for the burgeoning thermoplastics market.[3]

Reactive flame retardants are covalently bonded to the polymer structure, which prevents them from leaching out over time—a significant advantage over additive types.[2][4][5] This quest for permanent, non-migrating flame retardancy was the primary driver that led researchers to synthesize polymerizable monomers containing bromine. Methacrylates, with their well-understood polymerization chemistry, were a natural and ideal platform for this innovation.

Pioneering the Synthesis of Brominated Methacrylate Monomers

While pinpointing the single "first" synthesis is challenging, patent literature from the early 1970s provides a clear window into the initial industrial-scale development of these monomers. A landmark example is the synthesis of 2,4,6-tribromophenyl methacrylate (TBPMA) . A key patent filed in the early 1970s outlines a process for reacting a brominated phenol with methacryloyl chloride. This method represents a foundational approach to creating aromatic brominated methacrylates.

Another early approach, documented in a patent filed in 1968, involved the post-polymerization modification of a precursor polymer. In this method, poly(propargyl methacrylate) was first synthesized and then brominated, demonstrating an alternative route to incorporating bromine into a methacrylate polymer system. These pioneering efforts were driven by the need for fire-retardant materials and established the core synthetic strategies that would be refined over the subsequent decades.

Core Synthesis Methodologies

Two primary strategies have been established for the synthesis of brominated methacrylate monomers and their corresponding polymers. The choice between them depends on the desired monomer structure, precursor availability, and scalability.

Direct Esterification of Brominated Precursors

This is the most common and direct method for producing brominated methacrylate monomers. The general principle involves the reaction of a brominated alcohol or phenol with methacrylic acid or one of its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride.

TBPMA is a workhorse aromatic brominated monomer that imparts excellent thermal stability and flame retardancy.

Experimental Protocol: Synthesis of TBPMA

This protocol is based on the principles described in early patent literature.

-

Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with 2,4,6-tribromophenol, an inert aromatic solvent (e.g., xylene), and a tertiary amine base (e.g., β-picoline) which acts as an acid scavenger.

-

Initiation of Reaction: The mixture is heated to approximately 100°C under a nitrogen atmosphere.

-

Addition of Acylating Agent: Methacryloyl chloride is added dropwise from the dropping funnel over a period of one hour with vigorous stirring. The temperature is maintained at 100°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is held at 100°C for several hours, then the temperature is raised to ~140°C to drive the reaction to completion.

-

Work-up and Purification: Upon cooling, the reaction mixture is washed with water to remove the amine hydrochloride salt. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from methanol) to yield the final TBPMA monomer.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): Prevents unwanted side reactions and oxidation at elevated temperatures.

-

Acid Scavenger (β-picoline): The reaction of the phenol with methacryloyl chloride produces HCl as a byproduct. The tertiary amine neutralizes this acid, preventing it from catalyzing undesirable side reactions and driving the equilibrium towards the product.

-

Stepwise Heating: The initial heating to 100°C allows for controlled initiation of the reaction during the dropwise addition. The subsequent increase to 140°C ensures the reaction proceeds to completion, maximizing the yield.

Caption: Synthesis workflow for this compound (TBPMA).

Post-Polymerization Bromination

An alternative strategy involves synthesizing a polymer with a functional group amenable to bromination and then introducing bromine in a subsequent step. This is particularly useful for creating polymers with specific architectures where direct polymerization of a brominated monomer might be difficult.

Example Workflow: Bromination of Poly(propargyl methacrylate)

This approach, outlined in a 1968 patent filing, allows for the creation of a brominated methacrylate polymer without starting from a brominated monomer.

-

Monomer Synthesis: Propargyl methacrylate is synthesized via esterification of propargyl alcohol with methacrylic acid.

-

Polymerization: The propargyl methacrylate monomer is polymerized, typically using an anionic initiator to minimize crosslinking of the reactive acetylenic groups.

-

Bromination: The resulting polymer is dissolved in a suitable solvent (e.g., carbon tetrachloride). A solution of bromine in the same solvent is added gradually. The bromine adds across the terminal acetylenic triple bond of the propargyl groups along the polymer backbone.

-

Product Isolation: The brominated polymer is isolated by precipitation in a non-solvent and dried.

This method yields a polymer with dibromoallyl methacrylate repeating units, where the bromine atoms are hydrolytically stable.

Key Classes and Properties of Brominated Methacrylate Monomers

Brominated methacrylate monomers can be broadly categorized based on the nature of the bromine-containing group. Their structures dictate their physical properties and ultimate performance in a polymer system.

| Monomer Name | Chemical Structure | Type | Bromine Content (% w/w) | Key Properties & Applications |

| This compound (TBPMA) | C₁₀H₇Br₃O₂ | Aromatic | ~60% | High thermal stability, flame retardancy in engineering plastics. |

| Pentabromobenzyl Methacrylate (PBBMA) | C₁₁H₇Br₅O₂ | Aromatic | ~70% | Excellent flame retardancy, used in textiles and high-performance plastics. |

| 2,3-Dibromopropyl Methacrylate | C₇H₁₀Br₂O₂ | Aliphatic | ~57% | Reactive flame retardant, can reduce polymer Tg. |

| Tribromoneopentyl Methacrylate | C₈H₁₁Br₃O₂ | Aliphatic | ~62% | Good flame retardancy with better UV stability than some aromatic counterparts. |

Polymerization and Applications

Brominated methacrylate monomers are typically polymerized or copolymerized via free-radical polymerization techniques. They can be incorporated with standard non-brominated monomers like methyl methacrylate (MMA) or styrene to tailor the properties of the final material. The inclusion of bromine atoms serves several key functions in the final polymer.

Primary Application: Flame Retardancy

The predominant application for these monomers is as reactive flame retardants. The mechanism by which they inhibit combustion is well-understood and occurs primarily in the gas phase.

-

Radical Scavenging: When the polymer is heated in a fire, the relatively weak carbon-bromine (C-Br) bonds break, releasing bromine radicals (Br•).

-

Combustion Interruption: These bromine radicals are highly effective at trapping the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame that are responsible for propagating the combustion chain reaction.

-

Flame Inhibition: By converting these highly reactive radicals into less reactive species (like HBr), the flame chemistry is interrupted, the combustion process is slowed or extinguished, and the material self-extinguishes.[6]

Caption: Gas-phase mechanism of flame retardancy by brominated monomers.

Applications in Optical Materials

The incorporation of heavy atoms like bromine significantly increases the electron density of a polymer, which in turn increases its refractive index (n).[7][8] This property is highly valuable in optical applications.

-

High Refractive Index (HRI) Polymers: Polymers containing brominated methacrylates are used to manufacture advanced optical components like plastic lenses, optical fibers, and anti-reflective coatings.[7][9] A higher refractive index allows for the design of thinner, lighter lenses with the same optical power.

Applications in Biomedical and Dental Materials

For the target audience in drug development and medical research, the use of brominated monomers in biomedical applications is of particular interest.

-

Radiopacity: The high atomic number of bromine makes polymers containing these monomers opaque to X-rays. This is a critical property for materials used in medical and dental implants.[6][10] For instance, incorporating a brominated methacrylate into a dental resin or bone cement allows the implant to be clearly visualized on a radiograph, enabling clinicians to assess its position and integrity non-invasively.[6]

-

Drug Delivery Systems: While less common than their use as flame retardants, polymers derived from functional methacrylates are extensively studied for drug delivery. The principles of polymer design can be extended to brominated systems. For example, the hydrophobicity and molecular weight of a copolymer containing a brominated methacrylate can be tuned to control the release kinetics of a loaded hydrophobic drug. The bromine atoms can also serve as synthetic handles for further functionalization.

Conclusion and Future Outlook

The journey of brominated methacrylate monomers is a clear example of targeted molecular design in materials science. Born from the necessity for improved fire safety in the polymer age, their development was a logical extension of foundational methacrylate chemistry. The core synthetic routes established in the 1960s and 70s remain fundamentally relevant today, albeit with modern refinements.

While their role as flame retardants is well-established, the future of these monomers is likely to be in high-value, specialized applications. For researchers in drug development and biomedical engineering, the unique combination of polymerizability, high refractive index, and radiopacity offers a compelling set of tools. Future research may focus on creating novel biocompatible and biodegradable polymers that leverage these properties for advanced medical imaging, combination diagnostic/therapeutic devices, and precisely engineered drug delivery vehicles. The history of these monomers demonstrates a powerful principle: the modification of a simple chemical building block can unlock a world of advanced functional materials.

References

- 1. The Origins of Acrylates and Adhesive Technologies in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epitoanyag.org.hu [epitoanyag.org.hu]

- 3. additivebz.com [additivebz.com]

- 4. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Studies on novel radiopaque methyl methacrylate: glycidyl methacrylate based polymer for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 8. High refractive index polymers: fundamental research and practical applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 10. Synthesis of antibacterial and radio-opaque dimethacrylate monomers and their potential application in dental resin | Pocket Dentistry [pocketdentistry.com]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2,4,6-Tribromophenyl Methacrylate

Introduction: Harnessing Controlled Polymerization for Advanced Functional Polymers

Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization techniques, offering unparalleled precision in the synthesis of well-defined polymers. This methodology allows for the meticulous control over molecular weight, low polydispersity, and the creation of complex macromolecular architectures. Such control is paramount for the development of advanced materials tailored for high-performance applications in fields ranging from biomedical devices to electronics.

This guide provides a comprehensive overview and detailed protocols for the Atom Transfer Radical Polymerization of 2,4,6-Tribromophenyl Methacrylate (TBPMA). Poly(this compound) (PTBPMA) is a polymer of significant interest due to its high refractive index, inherent flame retardancy, and thermal stability, properties imparted by the tribromophenyl moiety.[1] These characteristics make it a promising candidate for applications in optical materials, flame-retardant coatings, and high-performance plastics.

The polymerization of TBPMA presents unique challenges due to the steric hindrance and electronic effects of the bulky, electron-withdrawing tribromophenyl group. This guide will address these challenges by providing a robust experimental framework, grounded in the principles of ATRP and adapted for this specific monomer.

Mechanism of Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. The general mechanism is depicted below:

Figure 1: General mechanism of Atom Transfer Radical Polymerization.

The equilibrium between the dormant species (P-X) and the propagating radical (P•) is controlled by the catalyst system, typically a copper complex. The low concentration of the propagating radical minimizes termination reactions, allowing for controlled chain growth.

Materials and Reagents

For the successful ATRP of TBPMA, the purity of all reagents is critical.

| Reagent | Supplier | Purity | Notes |

| This compound (TBPMA) | Various | >98% | Should be recrystallized from a suitable solvent (e.g., methanol/water) if impurities are present. |

| Copper(I) Bromide (CuBr) | Sigma-Aldrich | 99.99% | Purified by stirring in glacial acetic acid, followed by washing with ethanol and drying under vacuum. |

| Ethyl α-bromoisobutyrate (EBiB) | Sigma-Aldrich | >98% | Passed through a column of neutral alumina to remove acidic impurities. |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | >99% | Distilled under reduced pressure before use. |

| Anisole | Sigma-Aldrich | Anhydrous, >99.7% | Used as received. |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, >99.9% | Used for polymer characterization. |

| Methanol | Fisher Scientific | ACS Grade | Used for polymer precipitation. |

Experimental Protocol: ATRP of this compound

This protocol describes a typical ATRP of TBPMA targeting a polymer with a degree of polymerization (DP) of 50.

1. Preparation of the Reaction Mixture:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum and cycle between vacuum and argon three times to ensure an inert atmosphere.

-

In a separate vial, dissolve this compound (TBPMA) (1.99 g, 5.0 mmol) in anisole (5 mL).

-

Deoxygenate the monomer solution by bubbling with argon for 30 minutes.

-

Using a degassed syringe, add the TBPMA solution to the Schlenk flask containing CuBr.

-

Add N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (21 µL, 0.1 mmol) to the reaction mixture via a degassed syringe. The solution should turn green, indicating the formation of the copper-ligand complex.

2. Initiation of Polymerization:

-

Degas the initiator, Ethyl α-bromoisobutyrate (EBiB), by bubbling with argon for 15 minutes.

-

Inject EBiB (14.7 µL, 0.1 mmol) into the reaction flask to initiate the polymerization.

-

Immerse the Schlenk flask in a preheated oil bath at 90 °C and stir vigorously.

3. Monitoring the Polymerization:

-

Periodically take samples from the reaction mixture using a degassed syringe to monitor the monomer conversion and the evolution of molecular weight.

-

Monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons with an internal standard.

-

Molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

4. Termination and Polymer Isolation:

-

After the desired conversion is reached (or after a predetermined time), terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with THF (10 mL).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (200 mL) with vigorous stirring.

-

Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Figure 2: Experimental workflow for the ATRP of TBPMA.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

| Technique | Expected Results |

| ¹H NMR (in CDCl₃) | Disappearance of the vinyl proton signals of the TBPMA monomer (around 5.5-6.5 ppm). Appearance of broad signals corresponding to the polymer backbone protons. |

| GPC/SEC (in THF) | A monomodal and narrow molecular weight distribution (PDI < 1.5). The number-average molecular weight (Mn) should be close to the theoretical value calculated from the monomer to initiator ratio and the monomer conversion. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |

Troubleshooting and Key Considerations

-

Slow or No Polymerization:

-

Catalyst Oxidation: Ensure all reagents and the reaction setup are thoroughly deoxygenated. The color of the reaction mixture should not be blue (indicative of Cu(II)).

-

Impure Monomer or Reagents: Purify the monomer, initiator, and ligand as described. Impurities can inhibit the polymerization.

-

-

Poor Control over Molecular Weight and High PDI:

-

Fast Initiation: Ensure the initiator is added after the catalyst complex has formed and the reaction mixture has reached the desired temperature.

-

Termination Reactions: High temperatures or high radical concentrations can lead to termination. Consider lowering the temperature or using a less active catalyst system. The use of a small amount of Cu(II)Br₂ at the beginning of the polymerization can also help to control the reaction.[2]

-

-

Steric Hindrance: The bulky tribromophenyl group can slow down the propagation rate. Longer reaction times may be necessary to achieve high monomer conversions. The choice of a less bulky ligand might also be considered, but this could affect catalyst activity and control.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Copper salts are toxic; handle them with care and dispose of waste properly.

-

Organic solvents are flammable; avoid open flames and sources of ignition.

Conclusion